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Difluoroethene;methoxymethane

Cat. No.: B12517364 Get Quote

Spectroscopic Profile of 1,1-Difluoroethene: A
Technical Guide
An In-depth Analysis of NMR, IR, and Mass Spectrometry Data for Researchers and Drug

Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 1,1-

Difluoroethene (Vinylidene Fluoride), a critical building block in polymer chemistry and

pharmaceutical synthesis. The following sections detail its nuclear magnetic resonance (NMR),

infrared (IR), and mass spectrometry (MS) characteristics, offering valuable reference data for

compound identification, structural elucidation, and reaction monitoring.

Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectra of 1,1-Difluoroethene are characterized by complex spin-spin coupling

between the proton and fluorine nuclei. The following tables summarize the reported chemical

shifts and coupling constants.

¹H NMR Data
The proton NMR spectrum of 1,1-Difluoroethene is more complex than a simple singlet due to

coupling with the fluorine atoms. The chemical shift and coupling constants are solvent-

dependent.
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Parameter Value (in CCl₄)

Chemical Shift (δ) 4.55 ppm

²JHH (geminal) -3.0 Hz

³JHF (cis) +6.9 Hz

³JHF (trans) +34.5 Hz

¹³C NMR Data
The 13C NMR spectrum of 1,1-Difluoroethene shows two distinct resonances for the two

carbon atoms, each split by the attached fluorine and hydrogen atoms.

Carbon Atom Chemical Shift (δ) Coupling Constants (J)

C1 (=CF₂) 153.2 ppm ¹JCF = 292.3 Hz (triplet)

C2 (=CH₂) 87.5 ppm
¹JCH = 160.0 Hz (triplet), ²JCF

= 25.0 Hz (triplet of triplets)

¹⁹F NMR Data
The ¹⁹F NMR spectrum provides key information about the fluorine environment in the

molecule.

Parameter Value

Chemical Shift (δ) -81.3 ppm (relative to CFCl₃)

²JFF (geminal) +37.6 Hz (in CCl₄)

Infrared (IR) Spectroscopy
The gas-phase IR spectrum of 1,1-Difluoroethene exhibits characteristic absorption bands

corresponding to its various vibrational modes. The table below details the assignments for the

fundamental vibrational frequencies.[1][2]
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Frequency (cm⁻¹) Symmetry Assignment

3117 B₁ ν(CH₂) asym

3036 A₁ ν(CH₂) sym

1729 A₁ ν(C=C)

1420 A₁ δ(CH₂) scissoring

1300 A₁ ν(CF₂) sym

1087 B₂ ν(CF₂) asym

926 B₁ ω(CH₂) wagging

805 A₁ δ(CF₂) scissoring

612 B₂ ρ(CH₂) rocking

437 A₂ τ(CH₂) twisting

408 B₁ ρ(CF₂) rocking

330 B₂ ω(CF₂) wagging

Mass Spectrometry (MS)
Electron ionization mass spectrometry of 1,1-Difluoroethene results in a characteristic

fragmentation pattern. The molecular ion peak is observed, along with several key fragment

ions.
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m/z Relative Intensity (%) Putative Fragment

64 100 [C₂H₂F₂]⁺ (Molecular Ion)

63 12 [C₂HF₂]⁺

45 25 [C₂H₂F]⁺

44 15 [C₂H₂F-H]⁺

33 10 [CH₂F]⁺

31 8 [CF]⁺

26 18 [C₂H₂]⁺

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above

for a volatile, gaseous compound like 1,1-Difluoroethene.

Gas-Phase NMR Spectroscopy
Sample Preparation: A specialized gas-tight NMR tube equipped with a valve is required.

The tube is attached to a vacuum line, evacuated, and then backfilled with 1,1-

Difluoroethene gas to the desired pressure. A small amount of a volatile reference standard,

such as tetramethylsilane (TMS), can be introduced for chemical shift referencing.

Instrumentation: A high-field NMR spectrometer equipped with a probe suitable for gas-

phase measurements is used. The spectrometer is tuned to the appropriate nucleus (¹H, ¹³C,

or ¹⁹F).

Data Acquisition: The sample is placed in the spectrometer, and the magnetic field is

shimmed to achieve homogeneity. For ¹H and ¹⁹F NMR, a sufficient number of scans are

acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, due to the low natural

abundance of the ¹³C isotope, a significantly larger number of scans is necessary. Proton-

decoupled spectra are typically acquired for ¹³C NMR to simplify the spectrum and improve

sensitivity.
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Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to

produce the NMR spectrum. The spectrum is then phased, baseline corrected, and

referenced to the internal standard. Coupling constants are measured from the splitting

patterns of the signals.

Gas-Phase Infrared (IR) Spectroscopy
Sample Preparation: A gas cell with IR-transparent windows (e.g., KBr or NaCl) is used. The

cell is first evacuated to remove air and moisture. A background spectrum of the empty cell is

collected. The cell is then filled with 1,1-Difluoroethene gas to a known pressure.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is employed. The

instrument directs a beam of infrared radiation through the gas cell.

Data Acquisition: The sample spectrum is recorded by passing the IR beam through the gas-

filled cell. The detector measures the intensity of the transmitted light as a function of

wavenumber.

Data Processing: The sample spectrum is ratioed against the background spectrum to

generate a transmittance or absorbance spectrum. The positions of the absorption bands are

then identified and correlated with specific molecular vibrations.

Electron Ionization Mass Spectrometry (EI-MS)
Sample Introduction: For a volatile compound like 1,1-Difluoroethene, the sample is

introduced into the mass spectrometer via a gas inlet system. This typically involves a

reservoir from which the gas can be leaked into the ion source at a controlled rate.

Ionization: In the ion source, the gaseous molecules are bombarded with a beam of high-

energy electrons (typically 70 eV). This causes the molecules to ionize, forming a molecular

ion (M⁺˙), and to fragment into smaller, charged ions.

Mass Analysis: The positively charged ions are accelerated and passed through a mass

analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their

mass-to-charge ratio (m/z).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12517364?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Detection and Spectrum Generation: A detector records the abundance of ions at each m/z

value. The resulting data is plotted as a mass spectrum, showing the relative intensity of

each ion.

Visualizations
The following diagrams illustrate the relationships between the spectroscopic techniques and

the information they provide, as well as a general workflow for the spectroscopic analysis of

1,1-Difluoroethene.
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Caption: Experimental workflow for the spectroscopic analysis of 1,1-Difluoroethene.
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Caption: Relationship between spectroscopic techniques and derived molecular information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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